molecular formula C13H8ClNO B1274715 Carbazole-9-carbonyl Chloride CAS No. 73500-82-0

Carbazole-9-carbonyl Chloride

Cat. No.: B1274715
CAS No.: 73500-82-0
M. Wt: 229.66 g/mol
InChI Key: RCENRFKQKSIRLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbazole-9-carbonyl Chloride, also known as 9-(Chloroformyl)carbazole, is a derivative of carbazole, a class of heterocyclic aromatic compounds Carbazole derivatives have been found to interact with various molecular targets, influencing different signaling pathways .

Mode of Action

Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway .

Biochemical Pathways

Carbazole derivatives influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway . By modifying the AKT molecular signaling pathway, they show anti-Alzheimer’s activity . Furthermore, by translocating the GLUT4, these derivatives are effective against diabetes .

Result of Action

Carbazole derivatives have been shown to have diverse pharmacological actions, including antidiabetic, antitumor, anticonvulsant, antimicrobial, antioxidative, antifungal, antihistaminic, anti-inflammatory, antitubercular, antiviral, and neuroprotective activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of chemically modified cyclodextrins (CDs) in aqueous solutions can modify the reactivity of this compound . In the presence of CDs, the hydrolysis-decarboxylation of this compound is faster than in buffered aqueous homogeneous solutions .

Safety and Hazards

Carbazole-9-carbonyl Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Carbazole-based compounds, including Carbazole-9-carbonyl Chloride, have been attracting interest due to their suitability in a broad range of applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Future research may focus on the development of innovative protocols for producing poly-functionalized carbazoles and related highly complex heterocyclic compounds .

Biochemical Analysis

Biochemical Properties

Carbazole-9-carbonyl Chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of carbazole derivatives, which exhibit anticancer, antioxidant, and anti-inflammatory activities . The interactions of this compound with these biomolecules often involve nucleophilic addition-elimination reactions, leading to the formation of new compounds with potential therapeutic applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives synthesized using this compound have demonstrated antiproliferative effects on cancer cell lines such as HepG2, HeLa, and MCF7 . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, carbazole derivatives have been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition results in reduced glucose levels, highlighting the potential therapeutic applications of this compound in managing diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that carbazole derivatives, including those synthesized using this compound, exhibit stable biological activities over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects. For example, high doses of carbazole derivatives have been associated with cytotoxicity in certain cell lines . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, carbazole derivatives are metabolized through pathways involving oxidative stress reduction and modulation of carbohydrate metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biological effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazole-9-carbonyl chloride can be synthesized through the reaction of carbazole with phosgene (carbonyl chloride). The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at room temperature . The mixture is then stirred for several hours, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

carbazole-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENRFKQKSIRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390777
Record name Carbazole-9-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73500-82-0
Record name Carbazole-9-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazole-9-carbonyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Carbazole-9-carbonyl chloride being utilized in polymer synthesis?

A: CzCl serves as a key building block for creating novel polymers with interesting properties. Recent research demonstrates its use in modifying existing polymers like methyl ethyl ketone formaldehyde resin (MEKFR) and cyclohexanone formaldehyde resin (CFR). [, ] This is achieved by reacting CzCl with the hydroxyl groups present in these resins, yielding a modified comonomer. [, ] This modified comonomer can then be polymerized, often electrochemically, to create a new polymer incorporating the carbazole moiety. [, ]

Q2: What are the potential benefits of incorporating this compound into polymers like MEKFR and CFR?

A: The incorporation of CzCl into these resins aims to introduce new functionalities. For instance, researchers have successfully synthesized a conductive polymer, P(Cz-MEKFR), by electrochemically polymerizing a CzCl-modified MEKFR comonomer. [] This highlights the potential of using CzCl to impart conductivity to otherwise insulating polymers.

Q3: What characterization techniques are commonly employed to study this compound modified polymers?

A: A combination of spectroscopic and electrochemical techniques are used to analyze these modified polymers. Common methods include UV-Vis spectroscopy, NMR spectroscopy, FTIR spectroscopy, fluorescence spectrophotometry, and scanning electron microscopy. [, ] Electrochemical properties are evaluated using techniques like cyclic voltammetry and polarization curve analysis. [] These techniques provide insights into the structure, composition, morphology, and electrochemical behavior of the synthesized polymers.

Q4: Beyond conductivity, are there other properties researchers aim to achieve by incorporating this compound into polymers?

A: While conductivity is a key focus, researchers are also exploring the impact of CzCl incorporation on other polymer properties. Studies investigating the effects of varying ceric ammonium nitrate (CAN) and CzCl-modified CFR concentrations on conductivity, yield, solubility, and glass transition temperature (Tg) of the resulting polymers have been conducted. [] This indicates a broader interest in understanding how CzCl influences the overall physicochemical characteristics of the final polymer product.

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